2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfanyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfamoyl Group: This step involves the reaction of the quinoline derivative with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: This can be done by reacting the intermediate with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-quinoline derivative with 2,5-dimethylphenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes involved in DNA replication, while the sulfamoyl and sulfanyl groups can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the diethylsulfamoyl group, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the combination of the quinoline core with the sulfanyl and acetamide groups can result in unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H29N3O3S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H29N3O3S2/c1-6-27(7-2)32(29,30)19-10-11-21-20(14-19)18(5)13-24(26-21)31-15-23(28)25-22-12-16(3)8-9-17(22)4/h8-14H,6-7,15H2,1-5H3,(H,25,28) |
InChI Key |
ONKPIPGTWKXQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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